

A Comparative Guide to PKA Activation: 8-pCPT-cAMP vs. 8-Br-cAMP

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Compound of Interest		
Compound Name:	8-pCPT-5'-AMP	
Cat. No.:	B15543553	Get Quote

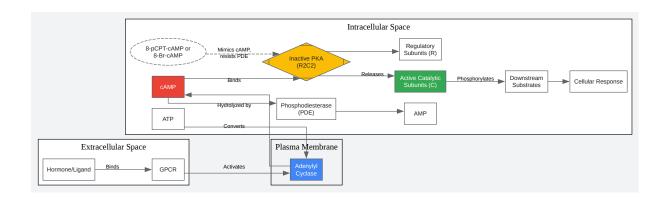
In the study of cyclic AMP (cAMP)-mediated signaling pathways, the selection of an appropriate analog to activate Protein Kinase A (PKA) is critical for achieving specific and reliable experimental outcomes. Among the plethora of available cAMP analogs, 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) and 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) are two of the most widely utilized compounds. This guide provides a detailed comparison of their performance in PKA activation, supported by experimental data and methodologies, to assist researchers in making an informed choice for their studies.

Mechanism of Action and Structural Differences

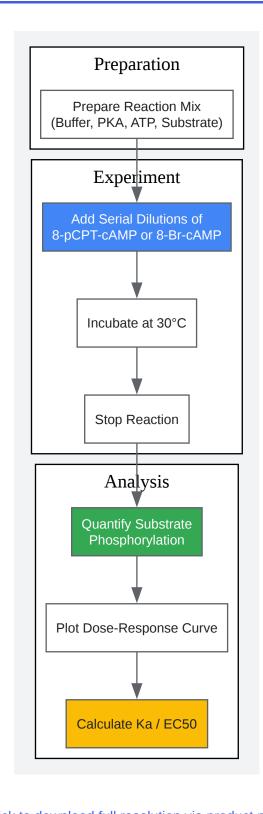
Both 8-pCPT-cAMP and 8-Br-cAMP are analogs of cAMP and activate PKA by binding to its regulatory (R) subunits, causing a conformational change that leads to the dissociation and subsequent activation of the catalytic (C) subunits. The primary structural difference lies in the substitution at the C8 position of the adenine ring. This modification makes both analogs resistant to degradation by phosphodiesterases (PDEs), enzymes that normally hydrolyze cAMP, thus ensuring sustained PKA activation in experimental systems.

The nature of the C8 substituent—a bulky, lipophilic chlorophenylthio group in 8-pCPT-cAMP versus a smaller bromine atom in 8-Br-cAMP—influences several key properties, including membrane permeability, isozyme selectivity, and off-target effects.









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